2,6-Bis(bromomethyl)naphthalene
Overview
Description
2,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached at the 2 and 6 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2,6-Bis(bromomethyl)naphthalene can be influenced by various environmental factors . For instance, the reaction conditions (such as temperature, solvent, and presence of catalysts) can significantly affect its reactivity and the outcome of the reactions it participates in.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 2,6-dimethylnaphthalene. The process involves the reaction of 2,6-dimethylnaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination at the methyl positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominated product is then purified through recrystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, naphthoquinones, and various other functionalized naphthalene compounds .
Scientific Research Applications
2,6-Bis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various substituted naphthalene derivatives.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(bromomethyl)naphthalene
- 2,6-Dimethylnaphthalene
- 2,6-Bis(bromomethyl)pyridine
- 4,4’-Bis(bromomethyl)biphenyl
Uniqueness
2,6-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. The position of the bromomethyl groups influences the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2,6-bis(bromomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSGFPVPTWMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394761 | |
Record name | 2,6-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-77-2 | |
Record name | 2,6-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,6-Bis(bromomethyl)naphthalene in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating macrocyclic structures like cyclophanes. Its reactivity stems from the two bromomethyl groups, which can undergo various reactions, including coupling reactions. [] For example, in the presence of samarium(II) diiodide (Sml2), it forms cyclic oligomers, leading to the synthesis of [2n]metacyclophanes and [2n]paracyclophanes. [] This method offers a facile route to cyclophanes without requiring high-dilution techniques. []
Q2: Can this compound be used to synthesize optically active compounds?
A2: Yes, this compound is a key starting material for synthesizing optically active two-layer phosphines. [] Reacting optically active bromonaphthyl derivatives, derived from this compound and chiral alcohols or amines, with 1,2-bis(dichlorophosphino)ethane yields these phosphines. [] This approach highlights the versatility of this compound in accessing chiral compounds.
Q3: How does the incorporation of this compound into conjugated systems influence their properties?
A3: Researchers explored incorporating this compound into highly conjugated bis-(1,3-dithiole) systems to develop new electron donors for organic metals. [] While the target compounds, derived from this compound, were not isolated in their neutral form, they were characterized as salts or complexes. [] This suggests that the extended conjugation through this compound significantly influences the electronic properties of the resulting molecules, making them suitable for specific applications like organic metals.
Q4: Can this compound be used to modify materials at the nanoscale?
A5: Research demonstrates the successful synthesis of poly-2,6-naphthylidenevinylene (PNV) within hollow silica spheres using this compound as a precursor. [] The controlled polymerization within the nano-sized spheres allowed for single-molecule fluorescence studies of PNV. [] This highlights the potential of this compound as a building block for creating and modifying nanomaterials.
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